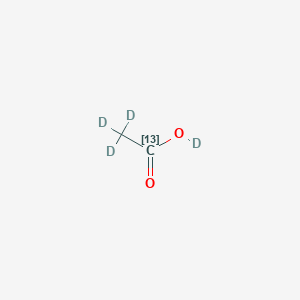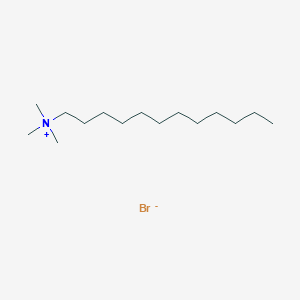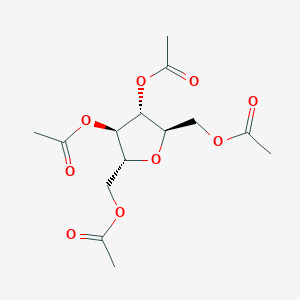
(1R,3S)-3-Aminocyclopentanol
Overview
Description
(1R,3S)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively. The compound’s chirality arises from the specific spatial arrangement of these substituents, making it an interesting subject for stereochemical studies.
Mechanism of Action
Target of Action
The primary target of (1R,3S)-3-Aminocyclopentanol is the enzyme Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that has been implicated as a treatment target for hepatocellular carcinoma (HCC), the most common form of liver cancer .
Mode of Action
The compound interacts with its target, OAT, through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This mechanism is based on known aminotransferase inactivators and was confirmed through crystallography and intact protein mass spectrometry .
Biochemical Pathways
Disruption of these pathways could lead to a decrease in the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to be well-distributed in the body, except for the central nervous system . Fecal excretion is the major route of elimination
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of OAT. This could lead to a decrease in the proliferation of cancer cells, particularly in the context of hepatocellular carcinoma . .
Biochemical Analysis
Biochemical Properties
(1R,3S)-3-Aminocyclopentanol can participate in a variety of biochemical reactions due to its amine group. It can act as a substrate for enzymes such as transaminases, potentially influencing the synthesis and degradation of amino acids
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These hypotheses need to be confirmed through rigorous experimental studies .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature. Future studies should investigate these aspects to better understand the temporal dynamics of this compound .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects, toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanol typically involves an asymmetric cycloaddition reaction. One common method uses cyclopentadiene and an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs. The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide, or sulfonyl chlorides.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: Cyclopentyl halides or sulfonates.
Scientific Research Applications
(1R,3S)-3-Aminocyclopentanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals
Comparison with Similar Compounds
- (1R,3R)-3-Aminocyclopentanol
- (1S,3S)-3-Aminocyclopentanol
- (1S,3R)-3-Aminocyclopentanol
Comparison: (1R,3S)-3-Aminocyclopentanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. For instance, the (1R,3S) configuration may result in different reactivity and interaction with biological targets compared to the (1R,3R) or (1S,3S) configurations .
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various fields of research and industry
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester](/img/structure/B133455.png)









![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
